(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets by binding to specific sites, leading to changes in the target’s function or structure .
Biochemical Pathways
It is common for such compounds to influence various biochemical pathways, leading to downstream effects that can alter cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate typically involves the reaction of 2-anthracen-2-ylacetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a protecting group in organic synthesis.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Investigated as a broad-spectrum anticonvulsant.
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate is unique due to its combination of a pyrrolidinone ring and an anthracene moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-2-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-18-7-8-19(23)21(18)25-20(24)10-13-5-6-16-11-14-3-1-2-4-15(14)12-17(16)9-13/h1-6,9,11-12H,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVIUNATBBMWRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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